Cas no 1698200-01-9 (5-(Pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid)
5-(Pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1119696
- 1698200-01-9
- 5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1,1,2,2,2-pentafluoroethyl)-
- 5-(Pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
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- Inchi: 1S/C5HF5N2O3/c6-4(7,5(8,9)10)3-11-1(2(13)14)12-15-3/h(H,13,14)
- InChI Key: NCMUSGXPVHKVPC-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C1=NC(C(=O)O)=NO1)F
Computed Properties
- Exact Mass: 231.99073271g/mol
- Monoisotopic Mass: 231.99073271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- Density: 1.755±0.06 g/cm3(Predicted)
- Boiling Point: 229.8±50.0 °C(Predicted)
- pka: 2.36±0.10(Predicted)
5-(Pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119696-0.05g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1119696-0.1g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1119696-0.25g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1119696-0.5g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1119696-1.0g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1119696-2.5g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1119696-5.0g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1119696-10.0g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1119696-1g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1119696-5g |
5-(pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1698200-01-9 | 95% | 5g |
$2443.0 | 2023-10-27 |
5-(Pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 5-(Pentafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
5-(Pentafluoroethyl)-1,2,4-Oxadiazole-3-Carboxylic Acid: A Comprehensive Overview
The compound 5-(Pentafluoroethyl)-1,2,4-Oxadiazole-3-Carboxylic Acid, identified by the CAS Registry Number CAS No. 1698200-01-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent oxygen and nitrogen atoms. The presence of a pentafluoroethyl group at the 5-position and a carboxylic acid group at the 3-position introduces unique electronic and structural properties that make this compound particularly interesting for researchers in fields such as pharmacology, material science, and agrochemistry.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic substitution and cyclization reactions. The incorporation of fluorine atoms in the pentafluoroethyl group significantly enhances the stability and lipophilicity of the molecule, making it suitable for applications where resistance to chemical degradation is crucial. Moreover, the carboxylic acid group provides opportunities for further functionalization, such as esterification or amidation, which can tailor the compound's properties for specific uses.
In the realm of pharmacology, 5-(Pentafluoroethyl)-1,2,4-Oxadiazole-3-Carboxylic Acid has shown promise as a potential lead compound in drug discovery. Its structure suggests potential interactions with various biological targets, including enzymes and receptors. Recent studies have highlighted its ability to act as an inhibitor of certain kinases involved in cellular signaling pathways. This activity underscores its potential in the development of therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Beyond pharmacology, this compound has also garnered attention in material science due to its thermal stability and unique electronic properties. Researchers have explored its use as a precursor for advanced materials such as high-performance polymers and organic semiconductors. The fluorinated substituent contributes to enhanced dielectric properties, making it a candidate for applications in electronics and optoelectronics.
In agrochemistry, the compound's stability and resistance to environmental degradation make it a viable candidate for use in pesticides or herbicides. Its ability to withstand harsh conditions while maintaining efficacy is a critical factor in agricultural applications where durability is essential.
The synthesis of CAS No. 1698200-01-9 involves a multi-step process that begins with the preparation of intermediate compounds. The key steps include the formation of an intermediate oxadiazole derivative followed by fluorination to introduce the pentafluoroethyl group. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.
From an environmental perspective, understanding the fate and behavior of this compound is crucial for its safe application. Studies have shown that it exhibits moderate biodegradability under aerobic conditions but persists longer under anaerobic conditions. This information is vital for assessing its environmental impact and ensuring sustainable use.
In conclusion, 5-(Pentafluoroethyl)-1,2,4-Oxadiazole-3-Carboxylic Acid, with its unique structural features and versatile functional groups, represents a valuable addition to the arsenal of compounds available for scientific exploration and industrial application. Its potential across multiple disciplines underscores the importance of continued research into its properties and uses.
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